6-(4-Phenylphenyl)hexanoic acid
Description
6-(4-Phenylphenyl)hexanoic acid is a hexanoic acid derivative substituted with a biphenyl group at the sixth carbon. These compounds are pivotal in pharmaceutical, biochemical, and material science applications due to their tunable physicochemical properties and bioactivity. This article focuses on analogs such as 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid (HMPHA), tertiary amino-substituted esters, and others, leveraging evidence to highlight their comparative features.
Properties
IUPAC Name |
6-(4-phenylphenyl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-18(20)10-6-1-3-7-15-11-13-17(14-12-15)16-8-4-2-5-9-16/h2,4-5,8-9,11-14H,1,3,6-7,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCYAKMHTYBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601354 | |
| Record name | 6-([1,1'-Biphenyl]-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-16-4 | |
| Record name | [1,1′-Biphenyl]-4-hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5002-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-([1,1'-Biphenyl]-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Phenylphenyl)hexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where hexanoic acid is reacted with 4-phenylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as zeolites, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Phenylphenyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-(4-Phenylphenyl)hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Phenylphenyl)hexanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors due to its structural features. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
HMPHA (6-(4-Hydroxy-3-Methoxyphenyl)hexanoic Acid)
- Activity: Exhibits antispasmodic and antidiarrheal effects comparable to loperamide, a clinical standard.
- Limitations : Requires further toxicological evaluation before clinical trials.
Tertiary Amino-Substituted Hexanoic Acid Esters
- Examples: 6-(Morpholin-4-yl)hexanoic acid and 6-(piperidin-1-yl)hexanoic acid esters.
- Skin Penetration Enhancement: Decyl ester of 6-(morpholin-4-yl)hexanoic acid shows an Enhancement Ratio (ER) of 15.0, significantly higher than the piperidine analog (ER = 5.6) . Key Factors: The morpholine group’s ethereal oxygen enhances hydrogen bonding and lipophilicity, critical for transdermal delivery .
Structural and Functional Modifications
Aromatic Substituents
- 6-(4-Formylphenoxy)hexanoic Acid: Used in synthesizing fluorescent 4-styrylcoumarins for biomolecule labeling. Pyridine-containing derivatives show reduced yields due to electronic delocalization effects .
- Sulfo-SANPAH (Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate): A photoreactive crosslinker for bioconjugation, leveraging its azido group for UV-induced covalent bonding .
Sulfonamide and Amide Derivatives
- 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic Acid: Used in lubricant additives and fabricated metal products, with a molecular weight of 285.36 g/mol .
- 6-(4-Chlorobenzoyl)amino]hexanoic Acid: Industrial applications include agrochemicals and active pharmaceutical ingredients (APIs) .
Fluorescent Derivatives
- 6-(Dimethylamino)hexanoic Acid-Labeled Nucleosides: Synthesized for oligonucleotide tagging, showing strong fluorescence in solid-phase assays .
Physicochemical Properties
Biological Activity
6-(4-Phenylphenyl)hexanoic acid, a compound with significant biological interest, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is . Its structure features a hexanoic acid chain attached to a biphenyl moiety, which contributes to its unique physicochemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several pathogenic microorganisms, suggesting its potential application in treating infectious diseases.
Anticancer Activity
The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:
- DNA Intercalation : The biphenyl structure may allow intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes that facilitate tumor growth, thereby reducing cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The presence of the biphenyl group enhances its lipophilicity and potential interactions with biological membranes. Modifications in the alkyl chain length or substitutions on the phenyl rings can significantly impact its biological activity.
| Modification | Effect on Activity |
|---|---|
| Increasing chain length | May enhance solubility but could reduce receptor binding affinity |
| Substituting phenyl groups | Can alter enzyme inhibition potency and selectivity |
Case Studies
Several studies have highlighted the efficacy of this compound in various experimental models:
- Antimicrobial Efficacy : In vitro tests demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were comparable to established antimicrobial agents, indicating strong potential for clinical applications.
- Cancer Cell Studies : In cell line assays, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes involved in cancer metabolism, revealing potential pathways for therapeutic intervention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
